molecular formula C18H26N2O4 B3293409 (3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid CAS No. 885276-15-3

(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid

Cat. No. B3293409
M. Wt: 334.4 g/mol
InChI Key: NYSASCGYJCTPJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-Boc-amino-pyrrolidin-1-yl)-(1H-indol-2-yl)-acetic acid” is a heterocyclic organic compound with the molecular formula C19H25N3O4 . It has a molecular weight of 359.43 . The compound is off-white in color and is in solid form .


Molecular Structure Analysis

The InChI code for “(3-Boc-amino-pyrrolidin-1-yl)-(1H-indol-2-yl)-acetic acid” is 1S/C19H25N3O4/c1-19(2,3)26-18(25)20-13-8-9-22(11-13)16(17(23)24)15-10-12-6-4-5-7-14(12)21-15/h4-7,10,13,16,21H,8-9,11H2,1-3H3,(H,20,25)(H,23,24) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Boc-amino-pyrrolidin-1-yl)-(1H-indol-2-yl)-acetic acid” include its molecular weight (359.43), molecular formula (C19H25N3O4), and its physical form (off-white solid) .

Scientific Research Applications

Pyrrolidine in Drug Discovery

  • Versatile Scaffold for Novel Biologically Active Compounds : The five-membered pyrrolidine ring, a nitrogen heterocycle, is extensively used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold facilitates efficient exploration of the pharmacophore space, contributes to the molecule's stereochemistry, and offers increased three-dimensional coverage due to the non-planarity of the ring. This review emphasizes bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. It discusses the influence of steric factors on biological activity and describes the structure–activity relationship (SAR) of studied compounds. The review suggests that pyrrolidine compounds hold significant promise in the design of new drugs with diverse biological profiles (Li Petri et al., 2021).

Pyrrolidine Derivatives in Chemical and Pharmacological Research

  • Spin Label Amino Acid TOAC : This review focuses on the paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its applications in peptide studies. TOAC, as the first spin label probe incorporated into peptides via a peptide bond, has been instrumental in analyzing backbone dynamics and peptide secondary structure. The incorporation of TOAC into peptides has enabled a broad spectrum of studies, including those on peptide-membrane interactions and peptide-protein/nucleic acid interactions, utilizing various spectroscopic techniques. The growing number of publications on TOAC indicates its potential for wider application in future research (Schreier et al., 2012).

Pyrrolidine-Based Compounds in Biological Systems

  • Regulation of Cell Death Induced by Acetic Acid in Yeasts : While not directly related to "(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid," this study provides insight into the biological implications of acetic acid, a related compound. It discusses the mechanisms underlying cell death induced by acetic acid in yeast, considering it a model for regulated cell death studies. The research highlights how acetic acid modulates cellular functions, offering knowledge on targets that could be modulated in biotechnology and biomedicine. Understanding the regulation of cell death by acetic acid could lead to the development of more robust yeast strains for industrial applications and inform biomedical strategies (Chaves et al., 2021).

Safety And Hazards

The safety information and MSDS for “(3-Boc-amino-pyrrolidin-1-yl)-(1H-indol-2-yl)-acetic acid” can be found at the provided link .

properties

IUPAC Name

2-(4-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-12-5-7-13(8-6-12)15(16(21)22)20-10-9-14(11-20)19-17(23)24-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSASCGYJCTPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130483
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Boc-amino-pyrrolidin-1-yl)-p-tolyl-acetic acid

CAS RN

885276-15-3
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-(4-methylphenyl)-1-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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